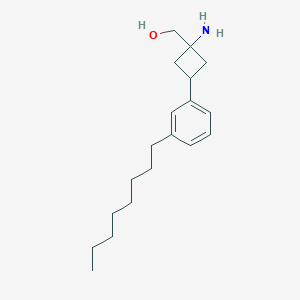
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amination and Hydroxymethylation:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.
Vergleich Mit ähnlichen Verbindungen
[(1S,3S)-1-Amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a cyclopentane ring instead of a cyclobutane ring.
VPC03090-P: A similar compound that also targets sphingosine-1-phosphate receptors.
Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H31NO |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
[1-amino-3-(3-octylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChI-Schlüssel |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


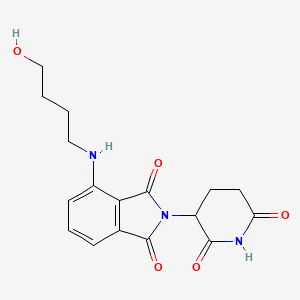
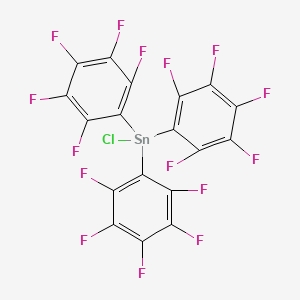

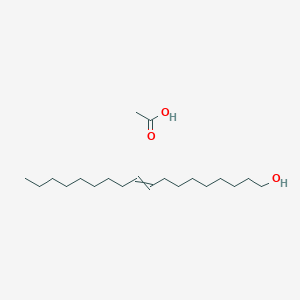
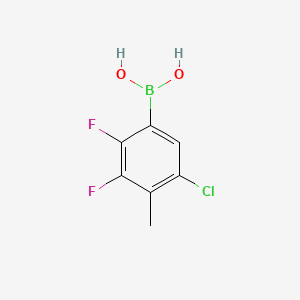
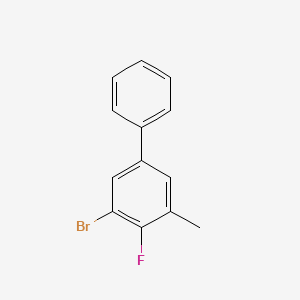
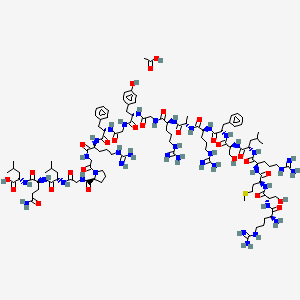
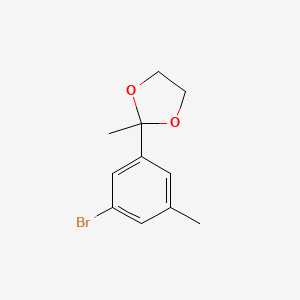
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
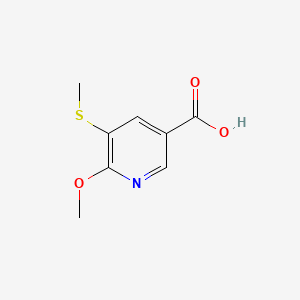
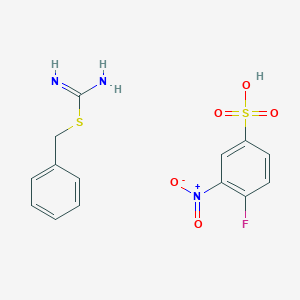
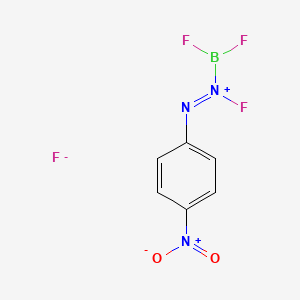
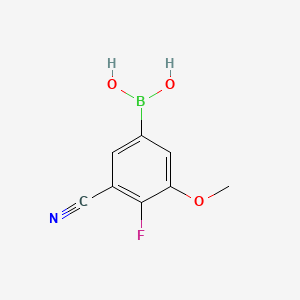
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
